2',2'-Difluorodeoxyguanosine

Übersicht

Beschreibung

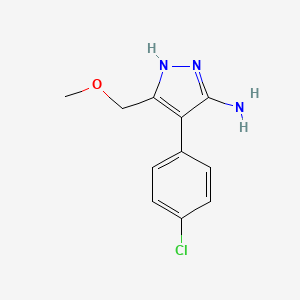

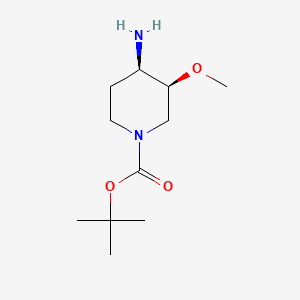

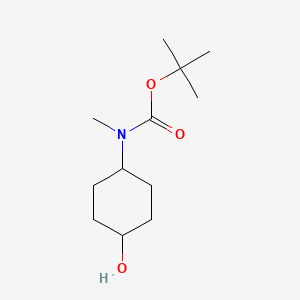

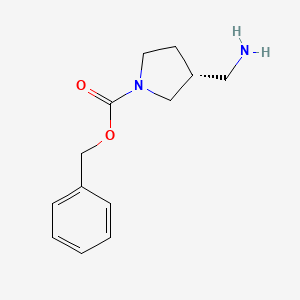

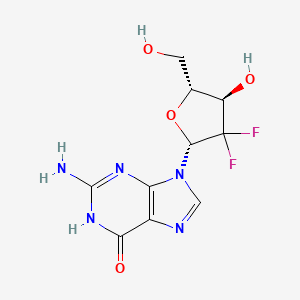

2’,2’-Difluorodeoxyguanosine is a synthetic nucleoside analog that has garnered significant interest in the field of medicinal chemistry. This compound is structurally similar to the natural nucleoside deoxyguanosine but features two fluorine atoms at the 2’ position of the sugar moiety. This modification imparts unique biochemical properties to the compound, making it a valuable tool in various scientific research applications .

Vorbereitungsmethoden

The synthesis of 2’,2’-Difluorodeoxyguanosine typically involves the fluorination of deoxyguanosine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds. The industrial production of 2’,2’-Difluorodeoxyguanosine follows similar synthetic routes but often employs more scalable and cost-effective methods to meet commercial demands .

Analyse Chemischer Reaktionen

2’,2’-Difluorodeoxyguanosine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form difluorodeoxyguanosine derivatives.

Reduction: Reduction reactions can yield deoxyguanosine analogs with altered electronic properties.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

2’,2’-Difluorodeoxyguanosine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Biology: The compound is employed in studies of DNA replication and repair mechanisms.

Medicine: It has shown promise as an antiviral and anticancer agent due to its ability to inhibit DNA synthesis.

Industry: The compound is used in the development of diagnostic tools and therapeutic agents.

Wirkmechanismus

The mechanism of action of 2’,2’-Difluorodeoxyguanosine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA polymerase activity, leading to the termination of DNA strand elongation. This inhibition is primarily due to the presence of the fluorine atoms, which alter the electronic properties of the nucleoside and disrupt normal base pairing. The compound also inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides required for DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

2’,2’-Difluorodeoxyguanosine is often compared to other nucleoside analogs such as:

2’,2’-Difluorodeoxycytidine (Gemcitabine): Both compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications.

Deoxyguanosine: The natural counterpart lacks the fluorine atoms, resulting in different biochemical properties and lower efficacy in certain therapeutic contexts.

Arabinosylcytosine: This compound also inhibits DNA synthesis but through a different mechanism involving the incorporation of arabinose instead of deoxyribose.

2’,2’-Difluorodeoxyguanosine stands out due to its unique fluorine modifications, which confer enhanced stability and efficacy in various applications.

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t3-,5-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIYMUKKPIEAMB-TWOGKDBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908623 | |

| Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103882-87-7, 103828-82-6 | |

| Record name | 2′-Deoxy-2′,2′-difluoroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103882-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 223592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103828826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2',2'-difluorodeoxyguanosine (dFdG) activated within cells, and how does this differ from gemcitabine?

A1: Unlike gemcitabine, which is activated by deoxycytidine kinase (dCK), dFdG is primarily phosphorylated by deoxyguanosine kinase (dGK). This has been demonstrated through several lines of evidence. Firstly, cell lines deficient in dCK remain sensitive to dFdG [, ]. Secondly, co-incubation with deoxyguanosine, a substrate for dGK, protects against dFdG-mediated toxicity, while deoxycytidine does not [, ]. Lastly, studies have shown that purified dGK can directly phosphorylate dFdG [].

Q2: Does this compound (dFdG) affect other cellular processes besides DNA synthesis?

A2: Yes, dFdG also impacts ribonucleotide reductase (RR) activity [, ]. This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, which are essential building blocks for DNA. dFdG treatment leads to a decrease in deoxycytidine triphosphate (dCTP) pools, likely due to RR inhibition. This effect on dNTP pools mirrors that observed with gemcitabine.

Q3: Is there evidence of resistance to this compound (dFdG), and if so, what mechanisms are involved?

A3: Research indicates that increased expression of ribonucleotide reductase (RR) subunits, particularly RRM1, can confer resistance to dFdG []. This finding suggests that enhanced RR activity can counteract the inhibitory effects of dFdG on dNTP pools, allowing cells to maintain sufficient nucleotide levels for DNA synthesis.

Q4: Could mitochondrial deoxyguanosine kinase (dGK) play a role in the cytotoxicity of dFdG?

A4: Research suggests that mitochondrial dGK might contribute to the cytotoxicity of dFdG. Overexpression of mitochondrial dGK in pancreatic cancer cell lines increased sensitivity to dFdG, indicating a potential role for this enzyme in activating dFdG within the mitochondria []. This finding highlights the complexity of nucleoside analog metabolism and its potential influence on therapeutic efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.